5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the reaction of aromatic aldehydes with malononitrile and phenylhydrazine derivatives in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in a solvent such as ethanol or water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carbonitrile: Similar structure but lacks the naphthalenyl group.
3-amino-5-methylisoxazole: Another nitrogen-containing heterocycle with different reactivity and applications
Uniqueness
The presence of both the naphthalenyl and cyano groups in 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile makes it unique. These groups contribute to its distinct electronic properties and potential for diverse chemical reactions .
Properties
Molecular Formula |
C23H15N5 |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
5-amino-3-[(E)-1-cyano-2-naphthalen-1-ylethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H15N5/c24-14-18(13-17-9-6-8-16-7-4-5-12-20(16)17)22-21(15-25)23(26)28(27-22)19-10-2-1-3-11-19/h1-13H,26H2/b18-13- |
InChI Key |
LLXGRTGGOUAVLP-AQTBWJFISA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C\C3=CC=CC4=CC=CC=C43)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N |
Origin of Product |
United States |
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